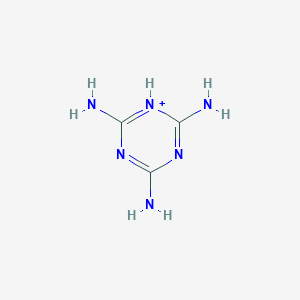
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a benzodioxine.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Ureas synthesized from 1,3-Benzodioxol-5-yl and 2,3-dihydro-1,4-benzodioxin-6-yl structures have shown significant antimicrobial activity. These compounds demonstrated higher antibacterial activity compared to antifungal activity, particularly against Escherichia coli and Staphylococcus aureus (Reddy, Reddy, & Raju, 2003).
Cytokinins Adjuvant Activity
- Cytokinins Adjuvant Activity : Certain urea derivatives, including those related to 1,3-Benzodioxol-5-yl and 2,3-dihydro-1,4-benzodioxin-6-yl, have been studied for their potential adjuvant activity on cytokinins. These compounds showed a dual activity, including enhancing the kinase action of cytokinin receptors and inhibiting the cytokinin oxidase/dehydrogenase activity, which is crucial for plant growth regulation (Brunoni et al., 2021).
Anticancer Activity
- Anticancer Activity Studies : Derivatives of 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl) have been synthesized and shown potential anticarcinogenic activity, particularly against the MCF-7 cancer cell line. This indicates the potential use of these compounds in the development of new anticancer drugs (Núñez et al., 2006).
Antibacterial and Lipoxygenase Inhibition
- Synthesis, Antibacterial, and Lipoxygenase Inhibition : Compounds with a 1,4-benzodioxin structure have been synthesized and shown promising antibacterial potential against various bacterial strains. Additionally, some of these compounds exhibited decent inhibition against the lipoxygenase enzyme, indicating their potential therapeutic application in inflammatory ailments (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity
- Bacterial Biofilm Inhibition and Cytotoxicity : New derivatives of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibited significant inhibitory action against bacterial biofilms, particularly for Escherichia coli and Bacillus subtilis. These compounds also displayed moderate cytotoxicity, which could be relevant in developing new antimicrobial therapies (Abbasi et al., 2020).
properties
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
InChI |
InChI=1S/C16H14N2O5/c19-16(18-11-2-4-13-15(8-11)23-9-22-13)17-10-1-3-12-14(7-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H2,17,18,19) |
InChI Key |
XEOBUSLELWJDNO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



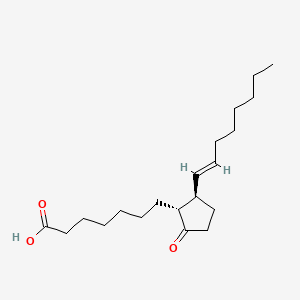


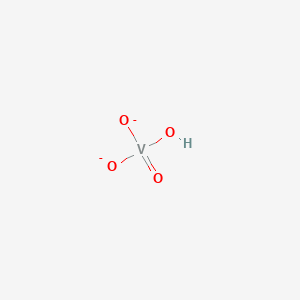
![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)


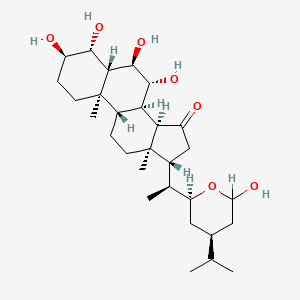
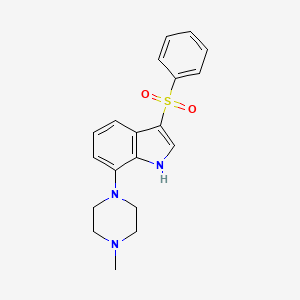


![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
